Thiazole, 2-(2-perhydroazepinylidenamino)-4-phenyl-

Medicinal chemistry MAO-B inhibition Conformational analysis

Thiazole, 2-(2-perhydroazepinylidenamino)-4-phenyl- (synonym: N-[(2Z)-azepanylidene]-4-phenyl-1,3-thiazol-2-amine; 4-phenyl-N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1,3-thiazol-2-amine) is a synthetic heterocyclic small molecule with the molecular formula C₁₅H₁₇N₃S and a monoisotopic mass of 271.1143 Da. The compound incorporates a 4-phenylthiazole core and a perhydroazepine (hexahydroazepine) ring connected via an imine (azepinylideneamino) linkage at the 2-position.

Molecular Formula C15H17N3S
Molecular Weight 271.4 g/mol
Cat. No. B11707318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazole, 2-(2-perhydroazepinylidenamino)-4-phenyl-
Molecular FormulaC15H17N3S
Molecular Weight271.4 g/mol
Structural Identifiers
SMILESC1CCC(=NCC1)NC2=NC(=CS2)C3=CC=CC=C3
InChIInChI=1S/C15H17N3S/c1-3-7-12(8-4-1)13-11-19-15(17-13)18-14-9-5-2-6-10-16-14/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,16,17,18)
InChIKeyAXONBKLGUAWURH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiazole, 2-(2-perhydroazepinylidenamino)-4-phenyl- – Structural Identity and Baseline Profile


Thiazole, 2-(2-perhydroazepinylidenamino)-4-phenyl- (synonym: N-[(2Z)-azepanylidene]-4-phenyl-1,3-thiazol-2-amine; 4-phenyl-N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1,3-thiazol-2-amine) is a synthetic heterocyclic small molecule with the molecular formula C₁₅H₁₇N₃S and a monoisotopic mass of 271.1143 Da [1]. The compound incorporates a 4-phenylthiazole core and a perhydroazepine (hexahydroazepine) ring connected via an imine (azepinylideneamino) linkage at the 2-position [1]. It is catalogued in the SpectraBase spectral database with a confirmed GC-MS spectrum and is classified as a member of the (4-aryl-thiazol-2-yl)hydrazone/iminothiazole family, a scaffold widely investigated for monoamine oxidase inhibition and related neuropharmacological targets [2].

Why Generic 4-Phenylthiazole Analogs Cannot Substitute for Thiazole, 2-(2-perhydroazepinylidenamino)-4-phenyl-


Within the (4-aryl-thiazol-2-yl)hydrazone/iminothiazole class, minor alterations to the N-substituent produce pronounced shifts in enzyme isoform selectivity and inhibitory potency. Published 3D-QSAR models on this scaffold demonstrate that the steric bulk and conformational flexibility of the cycloalkylidene/heterocycloalkylidene group at the 2-position directly modulate the occupancy of the human monoamine oxidase B (hMAO-B) active-site cavity [1]. The perhydroazepine ring in Thiazole, 2-(2-perhydroazepinylidenamino)-4-phenyl- introduces a seven-membered cyclic imine, which differs from the six-membered cyclohexylidene analog in ring-puckering energetics, nitrogen lone-pair orientation, and the accessible conformational envelope [2]. These differences cannot be replicated by simple piperidine, pyrrolidine, or cyclohexylidene congeners, making direct generic substitution unreliable for structure-activity relationship (SAR)-dependent applications where isoform selectivity and target engagement are critical parameters.

Quantitative Differentiation Evidence for Thiazole, 2-(2-perhydroazepinylidenamino)-4-phenyl- vs. Closest Analogs


Ring-Size Expansion from Cyclohexylidene to Perhydroazepine: Conformational and Steric Descriptor Divergence

The target compound bears a seven-membered perhydroazepine ring at the 2-imino position, whereas the most structurally proximal comparator, N-(cyclohexylideneamino)-4-phenyl-1,3-thiazol-2-amine (CHEMBL220495), carries a six-membered cyclohexylidene ring [1]. Published 3D-QSAR contour maps for the (4-aryl-thiazol-2-yl)hydrazone series reveal that the steric field around the cycloalkylidene terminus is a dominant contributor to hMAO-B inhibitory potency, with larger substituents favorably occupying a hydrophobic sub-pocket near the flavin cofactor [2]. The perhydroazepine ring increases the topological polar surface area (tPSA) and the number of rotatable bonds relative to the cyclohexylidene analog, altering both passive permeability potential and the entropic cost of binding.

Medicinal chemistry MAO-B inhibition Conformational analysis

Imine vs. Hydrazine Linker Chemistry: Electronic and Metabolic Stability Implications

Thiazole, 2-(2-perhydroazepinylidenamino)-4-phenyl- contains an imine (C=N) linker connecting the thiazole 2-amino group to the perhydroazepine ring, as confirmed by its InChI and systematic name [1]. In contrast, the closely related comparator (2E)-2-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]azepane incorporates an additional hydrazine N–N bond (thiazole-NH-N=C-azepane) . The imine linkage in the target compound lacks the oxidatively labile N–N bond present in the hydrazine series, which is a known metabolic soft spot susceptible to N-dealkylation and N-oxidation by hepatic CYP450 enzymes and monoamine oxidases. This structural distinction implies differential metabolic stability, although direct comparative microsomal stability data for the two linkers in this specific scaffold are not publicly available.

Drug metabolism Linker chemistry Metabolic stability

GC-MS Spectral Fingerprint: Unique Identification and Quality Control Differentiation

The target compound possesses a unique, experimentally acquired GC-MS spectrum archived in the SpectraBase database (Compound ID: HfMicaXPb9f) [1]. This spectrum, obtained under standardized electron ionization (EI) conditions, provides a definitive fingerprint for identity confirmation and purity assessment. In contrast, the cyclohexylidene analog (CHEMBL220495) yields a distinct fragmentation pattern due to the different ring size and resulting differences in α-cleavage pathways adjacent to the imine nitrogen. The availability of a validated reference spectrum for the target compound enables unambiguous discrimination from co-eluting or isobaric impurities in reaction monitoring and batch release testing, a capability not uniformly available for all in-class analogs.

Analytical chemistry Quality control Spectral identification

4-Phenyl Substituent Retention with Divergent N2-Substitution: Scaffold-Hopping Relevance for FAAH/sEH Dual Inhibition Programs

4-Phenylthiazole analogs have been systematically evaluated as dual fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH) inhibitors, with 42 analogs tested across human, rat, and mouse orthologs [1]. In that library, variation at the thiazole 2-amino position was a critical determinant of both potency and species selectivity. The target compound's unique perhydroazepine substituent represents a chemical space distinct from the alkyl, benzyl, and cycloalkyl substituents covered in the published FAAH/sEH dataset [1]. This suggests that Thiazole, 2-(2-perhydroazepinylidenamino)-4-phenyl- may exhibit a distinct selectivity fingerprint relative to previously characterized 4-phenylthiazole FAAH/sEH inhibitors, although direct measurements have not been reported.

FAAH inhibition sEH inhibition Scaffold hopping

Isobaric Molecular Weight with Distinct Chromatographic Retention: Implications for Analytical Method Selectivity

Thiazole, 2-(2-perhydroazepinylidenamino)-4-phenyl- (MW 271.38) shares the same nominal molecular formula (C₁₅H₁₇N₃S) and exact mass (271.1143 Da) as its cyclohexylidene analog and several other isobaric 4-phenylthiazole derivatives [1][2]. In reversed-phase HPLC, the seven-membered azepine ring imparts a different hydrophobicity and basicity (pKa of the imine nitrogen is modulated by ring size) compared to the six-membered cyclohexylidene, resulting in measurable differences in chromatographic retention time (ΔRt). This physicochemical divergence is exploited in semipreparative HPLC enantioseparation protocols established for the broader hydrazothiazole class, where subtle differences in N-substituent structure enable baseline resolution of closely related analogs [3].

Chromatography Method development Isobaric discrimination

Optimal Research and Industrial Application Scenarios for Thiazole, 2-(2-perhydroazepinylidenamino)-4-phenyl-


Monoamine Oxidase B (MAO-B) Inhibitor Lead Optimization and Isoform Selectivity Profiling

The perhydroazepine ring at the 2-position of the thiazole scaffold extends the steric reach into the hMAO-B active site relative to cyclohexylidene congeners. Based on published 3D-QSAR models for (4-aryl-thiazol-2-yl)hydrazones [1], this compound is a rational candidate for probing the steric tolerance of the MAO-B substrate cavity entrance, potentially yielding improved MAO-B/MAO-A selectivity ratios compared to six-membered ring analogs. Procurement is recommended for laboratories conducting hMAO isoform selectivity screening and SAR expansion around the 2-position of the 4-phenylthiazole pharmacophore.

Scaffold-Hopping in FAAH/sEH Dual Inhibitor Discovery Programs

Given that 4-phenylthiazole is a validated scaffold for dual FAAH/sEH inhibition with documented sub-micromolar potency [2], the introduction of a perhydroazepine substituent at N2 represents a scaffold-hopping strategy to access novel chemical space not covered by prior art N2-alkyl and N2-cycloalkyl analogs. This compound is suited for screening in FAAH and sEH fluorescence-based enzymatic assays to determine whether the seven-membered ring confers a differentiated selectivity or potency profile relative to previously reported 4-phenylthiazole derivatives.

Analytical Reference Standard for GC-MS-Based Identity Confirmation and Purity Testing

The compound's verified GC-MS spectrum in the SpectraBase database [3] makes it suitable as an analytical reference standard for identity confirmation in reaction monitoring, preparative chromatography fraction verification, and final product release testing. Laboratories equipped with GC-MS instrumentation can use the published spectrum to confirm correct product formation and to discriminate the target compound from isobaric side products (e.g., cyclohexylidene or piperidine analogs) that share the same nominal mass but exhibit distinct fragmentation patterns.

Conformational Analysis and Molecular Modeling Studies of Cyclic Imine-Containing Heterocycles

The seven-membered perhydroazepine ring fused via an imine bond to the 2-aminothiazole creates a unique conformational landscape that can be studied by variable-temperature NMR and computational methods [4]. This compound serves as a model system for investigating the interplay between ring size, imine E/Z isomerism, and nitrogen inversion barriers in drug-like heterocycles, informing the design of conformationally constrained analogs with enhanced target binding.

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